4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine
Overview
Description
4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. This particular compound is characterized by the presence of a chloro group at the 4th position, a methoxymethyl group at the 6th position, and a phenyl group at the 2nd position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-2-phenylpyrimidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4th position can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like ethanol or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of aldehydes, carboxylic acids, or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The chloro and methoxymethyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to inhibition or modulation of their activity. The phenyl group can contribute to the compound’s overall hydrophobicity and stability, further influencing its biological effects.
Comparison with Similar Compounds
4-Chloro-6-methylpyrimidine: Similar structure but lacks the methoxymethyl group, leading to different reactivity and applications.
4-Chloro-2-phenylpyrimidine: Similar structure but lacks the methoxymethyl group, affecting its chemical properties and biological activities.
6-Methoxymethyl-2-phenylpyrimidine:
Uniqueness: 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine is unique due to the presence of both the chloro and methoxymethyl groups, which provide a distinct combination of reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications, offering versatility in chemical transformations and potential therapeutic benefits.
Properties
IUPAC Name |
4-chloro-6-(methoxymethyl)-2-phenylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-8-10-7-11(13)15-12(14-10)9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSSCZAOXFZADM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377205 | |
Record name | 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325685-59-4 | |
Record name | 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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